molecular formula C12H12N2O B1374484 N-(3-cyanophenyl)-2-cyclopropylacetamide CAS No. 1250400-07-7

N-(3-cyanophenyl)-2-cyclopropylacetamide

Cat. No. B1374484
M. Wt: 200.24 g/mol
InChI Key: HMNTZFJVJYBRDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like reactivity and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Konidena et al. (2018) focused on synthesizing novel derivatives of 2-(2-cyanophenyl)-N-phenylacetamide, closely related to N-(3-cyanophenyl)-2-cyclopropylacetamide. They evaluated these compounds for anticancer activity against various cancer cell lines, finding some derivatives showing excellent inhibitory activity. Molecular docking studies were also conducted, suggesting potential mechanisms of action (Konidena et al., 2018).

Antitumor Evaluation of Related Compounds

Research by Shams et al. (2010) investigated the synthesis of different heterocyclic derivatives from a compound structurally similar to N-(3-cyanophenyl)-2-cyclopropylacetamide. These derivatives exhibited high inhibitory effects against various human cancer cell lines, indicating potential antitumor applications (Shams et al., 2010).

Antimicrobial Evaluation

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. They evaluated these compounds for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Structural Investigation and Biological Evaluation

A study by Cakmak et al. (2022) focused on a novel heterocyclic amide derivative related to N-(3-cyanophenyl)-2-cyclopropylacetamide. They investigated its structure and evaluated its antioxidant and antimicrobial activities, finding significant results (Cakmak et al., 2022).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This involves predicting or suggesting future research directions based on the compound’s properties and uses .

properties

IUPAC Name

N-(3-cyanophenyl)-2-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-2-1-3-11(6-10)14-12(15)7-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNTZFJVJYBRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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